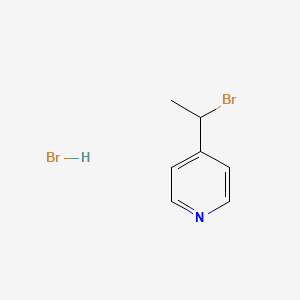

4-(1-Bromoethyl)pyridine hydrobromide

Description

BenchChem offers high-quality 4-(1-Bromoethyl)pyridine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Bromoethyl)pyridine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(1-bromoethyl)pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJUUOYKLMNCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 4-(1-Bromoethyl)pyridine Hydrobromide

[1]

Executive Summary

4-(1-Bromoethyl)pyridine hydrobromide is a specialized heterocyclic building block used primarily in medicinal chemistry and materials science. Structurally, it consists of a pyridine ring substituted at the 4-position with a secondary alkyl bromide. This compound serves as a "masked" equivalent of 4-vinylpyridine; the hydrobromide salt stabilizes the molecule against spontaneous elimination and polymerization, which are rapid in the free base form.

Its core utility lies in its high reactivity toward nucleophiles, allowing the introduction of the 1-(pyridin-4-yl)ethyl moiety—a lipophilic, basic pharmacophore found in various kinase inhibitors and histamine receptor modulators. This guide details the physicochemical properties, validated synthetic routes, and critical handling protocols required to maintain the integrity of this labile intermediate.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

The secondary bromide at the benzylic-like position confers unique reactivity but also significant instability. The hydrobromide salt form is essential for shelf stability.

| Property | Data |

| Chemical Name | 4-(1-Bromoethyl)pyridine hydrobromide |

| CAS Number | 89694-53-1 |

| Molecular Formula | C₇H₈BrN[1] · HBr (C₇H₉Br₂N) |

| Molecular Weight | 266.96 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 151–153 °C (dec) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

| Chirality | Contains one chiral center at the ethyl |

| Stability | Hygroscopic. Prone to elimination (dehydrobromination) if exposed to base or moisture. |

Synthetic Routes & Manufacturing[3][9]

While radical bromination of 4-ethylpyridine is possible, it lacks regioselectivity and often yields polybrominated byproducts. The industry-standard protocol for high-purity applications involves the conversion of the corresponding alcohol.

Preferred Route: Conversion of 1-(Pyridin-4-yl)ethanol

This route offers the highest purity (>98%) and avoids the formation of regioisomers.

-

Precursor Synthesis: 4-Acetylpyridine is reduced using Sodium Borohydride (

) in methanol to yield 1-(pyridin-4-yl)ethanol . -

Bromination: The alcohol is treated with concentrated Hydrobromic Acid (

) or Phosphorus Tribromide ( -

Salt Formation: The product precipitates directly as the hydrobromide salt, which protects the amine and prevents elimination.

Synthesis & Reactivity Diagram (Graphviz)

Figure 1: The synthetic pathway from 4-acetylpyridine and the bifurcation of reactivity: controlled substitution vs. unwanted elimination/polymerization.

Reactivity Profile & Mechanistic Insights[3][5]

The "Benzylic" Activation

The carbon-bromine bond is at a secondary position conjugated with the pyridine ring. This creates a "pyridylic" system analogous to a benzylic halide.

-

Mechanism: The electron-deficient pyridine ring makes the

-protons highly acidic. -

Consequence: The activation energy for elimination (E2) is significantly lower than for standard alkyl halides.

The Elimination-Polymerization Cascade

The most critical instability mode is the formation of 4-vinylpyridine .

-

Trigger: Exposure to base (e.g.,

, -

Elimination: The free base undergoes rapid dehydrobromination to form 4-vinylpyridine.

-

Polymerization: 4-Vinylpyridine is a potent monomer. Without inhibitors, it polymerizes to form brown, insoluble tars (poly-4-vinylpyridine).

Experimental Implication: When using this reagent for alkylation, nucleophilic attack must be faster than elimination . Use polar aprotic solvents (DMF, DMSO) and maintain low temperatures (

Applications in Drug Development[4]

This compound is a versatile electrophile used to append the 1-(pyridin-4-yl)ethyl motif.

Medicinal Chemistry Utility[4][6][10]

-

Chiral Linkers: Because the bromide is on a chiral center, it can be used to synthesize enantiopure drugs (via chiral resolution of the product or starting with enantiopure alcohol).

-

Receptor Modulation: The pyridine ring acts as a hydrogen bond acceptor and a weak base (

), often crucial for binding in the hinge region of kinases or the histamine binding pocket of GPCRs. -

Lipophilicity Tuning: The ethyl branch adds steric bulk and lipophilicity compared to a simple methyl linker, often improving blood-brain barrier (BBB) penetration.

Case Study: Amine Alkylation

Reaction with secondary amines (e.g., piperazines, morpholines) yields tertiary amines.

-

Protocol: Dissolve amine (2 eq) in DMF at

. Add 4-(1-bromoethyl)pyridine HBr (1 eq) portion-wise. The excess amine acts as the proton scavenger, minimizing the concentration of strong base and reducing elimination side-products.

Handling, Stability & Safety

Signal Word: DANGER (Corrosive, Irritant)

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) if possible. Moisture accelerates hydrolysis to the alcohol and HBr.

-

Container: Tightly sealed glass or fluoropolymer containers.

Safety Hazards

-

H314: Causes severe skin burns and eye damage (due to HBr hydrolysis).

-

Lachrymator: Like many benzylic halides, it is a potent lachrymator. Handle only in a functioning fume hood.

Self-Validating Purity Check

Before using in critical steps, perform a solubility test:

-

Test: Dissolve a small amount in Methanol.

-

Pass: Clear, colorless solution.

-

Fail: Turbid solution or brown discoloration indicates polymerization (presence of polyvinylpyridine) or decomposition.

References

-

Sigma-Aldrich. 4-(1-Bromoethyl)pyridine hydrobromide Product Specification & MSDS. CAS 89694-53-1.[2][3] Available at:

-

ChemicalBook. 4-(1-Bromoethyl)pyridine hydrobromide Properties and Synthesis. Available at:

-

PubChem. Compound Summary: 4-(1-Bromoethyl)pyridine. National Library of Medicine. Available at:

- Bagley, M. C., et al. "A new mild method for the one-pot synthesis of pyridines." Tetrahedron Letters, 2004, 45, 6121-6124. (Context on pyridine synthesis and reactivity).

-

Fisher Scientific. Safety Data Sheet: 4-(Bromomethyl)pyridine hydrobromide (Analogous handling data). Available at:

In-Depth Technical Guide: 4-(1-Bromoethyl)pyridine Hydrobromide - A Keystone Intermediate for Advanced Synthesis

This technical guide provides a comprehensive overview of 4-(1-Bromoethyl)pyridine hydrobromide, a pivotal intermediate for researchers and professionals in drug development and organic synthesis. We will explore its molecular architecture, synthesis, and reactivity, offering expert insights and detailed methodologies to facilitate its effective application in the laboratory.

Molecular Structure and Physicochemical Profile

4-(1-Bromoethyl)pyridine hydrobromide is a pyridinium salt that possesses a unique combination of structural features influencing its chemical behavior. The molecule consists of a pyridinium cation, where the nitrogen atom of the pyridine ring is protonated, and a bromide anion. The key substituent at the 4-position of the pyridine ring is a 1-bromoethyl group.

Salient Structural Characteristics:

-

Pyridinium Cation: The protonation of the pyridine nitrogen significantly alters the electronic landscape of the aromatic ring, rendering it more electron-deficient. This electronic modification is a critical determinant of its reactivity in subsequent chemical transformations.

-

Chiral Center: The carbon atom bearing the bromine atom is a stereocenter. Consequently, 4-(1-Bromoethyl)pyridine hydrobromide exists as a racemic mixture of (R)- and (S)-enantiomers. The control of stereochemistry at this position is a paramount consideration in the design of asymmetric syntheses.

-

Hydrobromide Salt: The formation of the hydrobromide salt imparts greater stability and crystallinity to the compound. This solid form is less susceptible to degradation and more amenable to handling and storage compared to its volatile and less stable freebase counterpart.

Physicochemical Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₇H₉Br₂N | [1] |

| Molecular Weight | 266.96 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | Data not consistently available in public literature | |

| Solubility | Soluble in polar solvents such as water, methanol, and ethanol. |

Synthesis and Mechanistic Considerations

The principal synthetic route to 4-(1-Bromoethyl)pyridine hydrobromide is the free-radical bromination of 4-ethylpyridine. This reaction selectively targets the benzylic position of the ethyl substituent.

Synthetic Protocol: Free-Radical Bromination of 4-Ethylpyridine

The following protocol details a standard laboratory procedure for the synthesis of 4-(1-Bromoethyl)pyridine hydrobromide.

Reagents and Materials:

-

4-Ethylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., cyclohexane)

-

Hydrobromic acid (HBr) solution (e.g., 48% aqueous)

-

Anhydrous diethyl ether

Step-by-Step Experimental Procedure:

-

Reaction Assembly: A dry round-bottom flask is charged with 4-ethylpyridine and carbon tetrachloride. The flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet to maintain an inert atmosphere.

-

Reagent Addition: N-Bromosuccinimide (NBS) and a catalytic quantity of AIBN or BPO are added to the stirred solution.

-

Initiation and Propagation: The reaction mixture is heated to reflux (approximately 77 °C for CCl₄). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material. The reaction proceeds via a free-radical chain mechanism.[2]

-

Reaction Quench and Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Salt Formation: The filtrate, containing the 4-(1-bromoethyl)pyridine freebase, is then treated with a stoichiometric amount of hydrobromic acid, added dropwise with vigorous stirring. The hydrobromide salt will precipitate from the solution.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration. The filter cake is washed with cold anhydrous diethyl ether to remove non-polar impurities. The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the desired 4-(1-Bromoethyl)pyridine hydrobromide.

Rationale for Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic brominations as it provides a low, steady concentration of bromine radicals, which suppresses side reactions.[3]

-

Radical Initiator: AIBN or BPO is essential to initiate the radical chain reaction by generating radicals upon thermal decomposition.[2]

-

Solvent Selection: A non-polar solvent like carbon tetrachloride is traditionally used for radical reactions. However, due to safety concerns, alternative solvents like cyclohexane are often preferred.

-

Conversion to Hydrobromide Salt: The conversion to the hydrobromide salt is a critical step that enhances the compound's stability, facilitates its isolation as a crystalline solid, and improves its shelf-life.

Reaction Mechanism: A Visual Representation

The synthesis proceeds through a well-established free-radical chain reaction mechanism involving initiation, propagation, and termination steps.

Caption: Nucleophilic substitution at the benzylic position.

Exemplary Transformations:

-

Synthesis of Amines: Reaction with primary or secondary amines yields chiral aminoethylpyridine derivatives, which are prevalent motifs in active pharmaceutical ingredients (APIs). [4][5][6]* Formation of Ethers: Treatment with alcohols or phenols in the presence of a base leads to the formation of the corresponding ethers.

-

Thioether Synthesis: Reaction with thiols provides a straightforward route to thioethers.

-

Cyanation: The introduction of a nitrile group via reaction with a cyanide salt opens up further synthetic possibilities, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Safety and Handling

4-(1-Bromoethyl)pyridine hydrobromide is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Profile: It is corrosive and can cause severe skin burns and eye damage. It is also harmful if ingested or inhaled.

-

Personal Protective Equipment (PPE): The use of chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat is mandatory.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated location, away from incompatible substances such as strong oxidizing agents and strong bases. The container should be kept tightly sealed.

Conclusion

4-(1-Bromoethyl)pyridine hydrobromide stands as a versatile and valuable building block in the arsenal of the synthetic chemist. Its unique structural and electronic properties, particularly the reactive benzylic bromide and the electron-deficient pyridinium ring, make it an ideal precursor for the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is paramount for its safe and effective utilization in pioneering research and development endeavors.

References

- Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Journal of the Optical Society of America.

- Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library.

- Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry.

- Side-Chain Reactions of Substituted Pyridines Explained. Pearson.

- Supporting Inform

- Supporting Inform

- Nucleophilic substitution reactions in pyridine. Quimicaorganica.org.

- 4-(1-bromoethyl)pyridine hydrobromide (C7H8BrN). PubChemLite.

- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. 2025.

- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.

- IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing.

- Why nucleophilic substitution in pyridine favours

- Insights into the nucleophilic substitution of pyridine at an unsatur

- Mechanism of Free Radical Bromin

- Supporting Inform

- Pyridine. Wikipedia.

- Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Royal Society of Chemistry. 2018.

- Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. 2014.

- 4-(Bromomethyl)pyridine hydrobromide synthesis. ChemicalBook.

- 4-Bromopyridine(1120-87-2) 1H NMR spectrum. ChemicalBook.

- How can 4-Bromopyridine be prepared? Guidechem.

- 4-Bromopyridine synthesis. ChemicalBook.

- 4-(2-Bromoethyl)pyridine. PubChem.

- 4-(Bromomethyl)pyridine hydrobromide 97%. Sigma-Aldrich.

- Photoinduced Radical Borylation of Alkyl Bromides Catalyzed by 4-Phenylpyridine. PubMed. 2020.

- 4: Radical Reactions. Chemistry LibreTexts. 2023.

- In Summary: Free Radicals. Master Organic Chemistry. 2013.

- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- 13C-NMR spectrum of compound (4i).

- Intermediates For Active Pharmaceutical Ingredients (API)

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. 2015.

- Pharma API Intermediates.

- 4-bromopyridine, hydrobromide. SpectraBase.

- 4-(1-Bromoethyl)pyridine. BLD Pharm.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. 2015.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. 2015.

- 4-Bromopyridine. ChemicalBook.

Sources

- 1. PubChemLite - 4-(1-bromoethyl)pyridine hydrobromide (C7H8BrN) [pubchemlite.lcsb.uni.lu]

- 2. byjus.com [byjus.com]

- 3. daneshyari.com [daneshyari.com]

- 4. zmsilane.com [zmsilane.com]

- 5. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]

- 6. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

An In-depth Technical Guide to the Stability and Storage of 4-(1-Bromoethyl)pyridine Hydrobromide

Introduction: The Role and Reactivity of a Key Synthetic Intermediate

4-(1-Bromoethyl)pyridine hydrobromide (CAS No: 89694-53-1) is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Structurally, it features a pyridine ring substituted at the 4-position with a 1-bromoethyl group. This arrangement makes it a valuable and highly reactive electrophilic building block for introducing the 4-pyridylethyl moiety into more complex molecular architectures. Its utility is prominent in the synthesis of novel pharmaceutical agents and other specialty chemicals, where the labile benzylic bromide facilitates nucleophilic substitution reactions.[2]

However, the very reactivity that makes this compound a powerful synthetic tool also renders it susceptible to degradation. The stability of halogenoalkyl pyridines is often a concern, with the free base forms being particularly unstable.[3] The hydrobromide salt form enhances stability by protonating the basic nitrogen atom of the pyridine ring, thereby preventing it from participating in intermolecular side reactions. Despite this, careful handling and optimized storage are paramount to preserving its purity and ensuring the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of 4-(1-Bromoethyl)pyridine hydrobromide and outlines field-proven protocols for its storage and handling.

Chemical Profile and Inherent Stability Factors

To understand the stability of 4-(1-Bromoethyl)pyridine hydrobromide, one must first appreciate its molecular structure. The key features are:

-

The Pyridinium Cation: The pyridine nitrogen is protonated by hydrobromic acid, forming a pyridinium salt. This is crucial for stability. The electron-withdrawing effect of the protonated nitrogen increases the electrophilicity of the benzylic carbon but prevents the nitrogen itself from acting as a nucleophile in potential self-condensation or polymerization reactions.

-

The Benzylic Bromide: The C-Br bond is at a benzylic-like position, adjacent to the aromatic pyridine ring. This position stabilizes the transition state of nucleophilic substitution reactions (both SN1 and SN2 pathways), making the bromide an excellent leaving group. This inherent reactivity is the primary source of the compound's instability.

-

Chirality: The carbon atom bearing the bromine is a stereocenter, meaning the compound exists as a racemate unless a specific enantiomer has been prepared. Degradation reactions can potentially affect the stereochemical integrity of the material.

The combination of a reactive electrophilic center and a salt form dictates its handling requirements. While generally described as "stable under normal conditions," this statement assumes that detrimental environmental factors are rigorously excluded.[4][5]

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 89694-53-1 | |

| Molecular Formula | C₇H₈BrN · HBr (or C₇H₉Br₂N) | [6] |

| Molecular Weight | 266.96 g/mol | [6] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 185 - 191 °C (for the analogous 4-(bromomethyl)pyridine hydrobromide) | [2][7][8] |

| Purity | Typically ≥95% or ≥97% | [2] |

Note: Detailed physical properties for the 4-(1-bromoethyl) variant are less commonly published than for the closely related and widely used 4-(bromomethyl) analog. The principles of stability and handling are directly transferable due to their structural similarity.

Critical Factors Affecting Stability

The long-term integrity of 4-(1-Bromoethyl)pyridine hydrobromide is compromised by several environmental factors. Understanding the causality behind each factor is essential for designing effective storage protocols.

Moisture (Hygroscopicity)

This is arguably the most critical factor. The compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can initiate degradation via two primary pathways:

-

Hydrolysis: Water acts as a nucleophile, attacking the electrophilic carbon and displacing the bromide ion. This results in the formation of 4-(1-hydroxyethyl)pyridine hydrobromide, a common impurity.

-

Lowering Melting Point & Promoting Side Reactions: The presence of absorbed water can depress the material's melting point and create a solution-like microenvironment, accelerating decomposition.

Causality: The pyridinium salt structure makes the compound highly polar and prone to absorbing atmospheric water. The lability of the benzylic bromide makes it susceptible to attack by even a weak nucleophile like water.

Temperature

Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating the rate of all degradation processes.

-

Recommendation Discrepancy: Different suppliers provide varied storage temperature recommendations, ranging from room temperature to refrigeration (2-8°C).[2]

-

Best Practice Rationale: For long-term storage and to minimize the risk of degradation, especially for a reactive intermediate, storing at 2-8°C is the most prudent approach.[2] This slows the kinetics of potential hydrolysis, elimination, or other decomposition reactions. Storing at room temperature may be acceptable for short periods, provided the material is rigorously protected from moisture and light. Excess heat must be avoided.[5][9]

Incompatible Materials

Contact with incompatible substances can lead to rapid and often exothermic decomposition.

-

Strong Bases: Bases (e.g., hydroxides, amines, carbonates) will deprotonate the pyridinium salt to form the free base, 4-(1-bromoethyl)pyridine.[4][5] The free base is significantly less stable, as the neutral pyridine nitrogen can act as an internal nucleophile or catalyze polymerization/decomposition.[3]

-

Strong Oxidizing Agents: These can react with the pyridine ring or the bromoethyl side chain, leading to a variety of oxidized byproducts.[4][5]

-

Metals: The hydrobromide salt can be corrosive to some metals.[10] Reactions should be carried out in appropriate glass or coated reactors.

Light and Air

-

Light: Direct sunlight and UV radiation can provide the energy to initiate free-radical reactions, leading to decomposition and discoloration.[4]

-

Air (Oxygen): While less reactive than moisture, atmospheric oxygen can contribute to long-term oxidative degradation, especially in the presence of light or trace metal impurities.

Potential Degradation Pathways

Understanding the likely degradation products is crucial for developing analytical methods to assess purity.

Sources

- 1. PubChemLite - 4-(1-bromoethyl)pyridine hydrobromide (C7H8BrN) [pubchemlite.lcsb.uni.lu]

- 2. chemimpex.com [chemimpex.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(1-Bromoethyl)pyridine hydrobromide | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-(Bromomethyl)pyridine 97 73870-24-3 [sigmaaldrich.com]

- 8. 4-(Bromomethyl)pyridine hydrobromide, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 9. fishersci.ca [fishersci.ca]

- 10. tcichemicals.com [tcichemicals.com]

Technical Safety & Handling Guide: 4-(1-Bromoethyl)pyridine Hydrobromide

Topic: 4-(1-Bromoethyl)pyridine hydrobromide Safety Data Sheet (Technical Guide) Audience: Researchers, Senior Scientists, and Drug Development Professionals. Format: In-depth Technical Whitepaper.

Executive Summary

4-(1-Bromoethyl)pyridine hydrobromide (CAS: 89694-53-1) is a high-value heterocyclic building block used critically in the synthesis of pharmaceutical intermediates, particularly for introducing the 1-(4-pyridyl)ethyl moiety. Unlike simple alkyl halides, this compound possesses a secondary benzylic-type bromide activated by the electron-deficient pyridine ring. This structural feature grants it exceptional electrophilicity but also renders it significantly unstable as a free base.

This guide transcends standard Safety Data Sheet (SDS) parameters to provide a researcher-focused analysis of the compound's reactivity profile, stabilization requirements, and specific containment protocols . It is designed to prevent experimental failure due to decomposition and to mitigate the severe alkylation risks associated with its handling.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The stability of this compound is binary: the hydrobromide salt is a stable solid under controlled conditions, whereas the free base is prone to rapid polymerization and nucleophilic self-attack.

| Property | Data | Technical Insight |

| Chemical Name | 4-(1-Bromoethyl)pyridine hydrobromide | Secondary alkyl halide on a pyridine ring.[1] |

| CAS Number | 89694-53-1 (Salt form) | Verify batch CoA; often confused with 4-(bromomethyl) analog. |

| Molecular Formula | C₇H₈BrN · HBr | Salt stoichiometry is critical for stability. |

| Molecular Weight | 266.96 g/mol | Includes HBr counterion. |

| Appearance | White to off-white crystalline solid | Yellowing indicates decomposition (liberation of Br₂ or polymerization). |

| Solubility | Soluble in Water, Methanol, DMSO | Warning: Rapidly hydrolyzes in water/protic solvents to the alcohol. |

| Melting Point | 185–191 °C (Dec) | High MP due to salt lattice; decomposes upon melting. |

Hazard Identification & Toxicology (Mechanism-Based)

The Alkylation Threat

Standard SDSs classify this as "Corrosive." However, for a medicinal chemist, the primary danger is non-specific alkylation .

-

Mechanism: The secondary carbon attached to the bromine is highly electrophilic. The pyridine ring, being electron-withdrawing, destabilizes the C-Br bond, facilitating SN1 and SN2 pathways.

-

Biological Impact: It can alkylate DNA bases (guanine N7 position) and protein residues (cysteine thiols), acting as a potential mutagen and vesicant.

-

Lachrymator: Like benzyl bromide, it is a potent lachrymator. Exposure causes immediate, severe irritation to mucous membranes.

Corrosivity & Hydrolysis

-

HBr Release: Upon contact with moisture (lung tissue, eyes), the salt dissociates and the alkyl bromide hydrolyzes, releasing hydrobromic acid (HBr). This causes immediate chemical burns distinct from the alkylation injury.

Synthesis, Stability & Reactivity Profile

Understanding the synthesis explains the handling requirements. The compound is typically generated via radical bromination of 4-ethylpyridine.

Instability of the Free Base

Researchers must never attempt to isolate the free base 4-(1-bromoethyl)pyridine and store it.

-

Intermolecular Reaction: The basic nitrogen of one molecule attacks the electrophilic carbon of another, leading to rapid polymerization (forming pyridinium salts).

-

Stabilization: The HBr salt protonates the pyridine nitrogen, removing its nucleophilicity and preventing self-polymerization.

Workflow Visualization: Synthesis & Stabilization

The following diagram illustrates the critical pathway from synthesis to stable storage.

Figure 1: The synthesis pathway highlights the critical instability of the free base intermediate, necessitating immediate conversion to the hydrobromide salt.

Safe Handling & Storage Protocols

Engineering Controls

-

Primary Barrier: All operations (weighing, dispensing, reaction setup) must be performed inside a certified chemical fume hood or a glovebox .

-

Atmosphere: The compound is hygroscopic. Moisture uptake leads to hydrolysis and "caking." Store and handle under inert atmosphere (Nitrogen or Argon) whenever possible.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for benzylic halides due to permeation.

| PPE Category | Recommendation | Rationale |

| Gloves (Primary) | Silver Shield / Laminate | Impermeable to small alkyl halides. |

| Gloves (Secondary) | Double-layer Nitrile (5 mil min) | For dexterity (wear over laminate if needed). |

| Respiratory | Full-face respirator (if outside hood) | P100 + Organic Vapor cartridge (Acid Gas protection). |

| Clothing | Lab coat + Chemical Apron | Prevent solid dust from embedding in fabric. |

Storage Conditions

-

Temperature: Refrigerate at 2–8 °C .

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Secondary containment with desiccant is recommended.

-

Shelf Life: Re-test purity every 6 months. Degradation is signaled by a color change to yellow/orange.

Experimental Methodologies

Reaction Setup (Nucleophilic Substitution)

When using this reagent to alkylate amines or thiols:

-

Solvent Selection: Use aprotic polar solvents (DMF, CH₃CN) to favor substitution. Avoid alcohols unless solvolysis is intended.

-

Base Addition: Since the reagent is an HBr salt, 2 equivalents of base are required:

-

1 eq to neutralize the HBr counterion (freeing the pyridine).

-

1 eq to neutralize the HBr generated during the substitution.

-

Tip: Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to avoid side reactions.

-

Quenching & Disposal

Never dispose of the active alkylating agent directly.

-

Quench Solution: 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) or dilute Ammonium Hydroxide.

-

Protocol: Stir the reaction waste with quench solution for 1 hour. Thiosulfate converts the alkyl bromide to a non-toxic Bunte salt.

Emergency Response & Decontamination

In the event of a spill, speed is critical to prevent respiratory injury or floor contamination.

Figure 2: Decision tree for emergency spill response. Note the use of Thiosulfate for chemical neutralization.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[2] Do not pause. Transport to ER.

-

Skin Contact: Wash with soap and water.[3] If available, use a polyethylene glycol (PEG) based cleanser (like for phenol) to solubilize the halide, though copious water is standard.

-

Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (fluid in lungs) which can occur up to 24 hours later.

References

-

Sigma-Aldrich. (n.d.). 4-(1-Bromoethyl)pyridine hydrobromide Product Specification & SDS. Retrieved from

-

ChemicalBook. (2024). 4-(1-Bromoethyl)pyridine hydrobromide CAS 89694-53-1 Properties. Retrieved from

- Kutney, J. P., & Ratcliffe, A. H. (1964). The Reaction of N-Bromosuccinimide with Some Alkyl Pyridines. Canadian Journal of Chemistry, 42(3), 699-702.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45792237, 4-(1-bromoethyl)pyridine hydrobromide. Retrieved from

-

LGC Standards. (2024). Reference Standard 4-(1-Bromoethyl)pyridine. Retrieved from

Sources

An In-Depth Technical Guide to 4-(1-Bromoethyl)pyridine Hydrobromide: Synthesis, Characterization, and Applications

Foreword: The Strategic Importance of Brominated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant number of FDA-approved drugs.[1] The introduction of a bromine atom to a pyridine derivative, such as in 4-(1-bromoethyl)pyridine hydrobromide, offers a versatile synthetic handle for the construction of more complex molecular architectures.[2] This technical guide provides an in-depth exploration of 4-(1-bromoethyl)pyridine hydrobromide, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4] While a seminal "discovery" paper for this specific compound is not readily identifiable, its synthesis and utility can be understood through established principles of organic chemistry and analogous transformations. This guide will therefore focus on the logical synthesis, mechanistic underpinnings, rigorous characterization, and potential applications of this important building block.

Retrosynthetic Analysis and Proposed Synthesis

A logical and efficient synthetic route to 4-(1-bromoethyl)pyridine hydrobromide commences with the readily available starting material, 4-ethylpyridine. The key transformation is the selective bromination at the benzylic position of the ethyl group.

Causality behind Experimental Choices: Why Free-Radical Bromination?

The benzylic C-H bonds of the ethyl group in 4-ethylpyridine are significantly weaker than the C-H bonds of the pyridine ring and the terminal methyl group. This inherent reactivity makes them susceptible to abstraction by a radical species. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations, as it provides a low, constant concentration of bromine radicals, minimizing competing electrophilic aromatic substitution on the pyridine ring.[5][6] The use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), at elevated temperatures or under UV irradiation facilitates the homolytic cleavage of the N-Br bond in NBS, initiating the chain reaction.[7]

The pyridine nitrogen has a deactivating effect on the ring towards electrophilic attack and also influences the reactivity of the side chain.[5] The benzylic position at C-4 is sufficiently removed from the nitrogen's inductive electron-withdrawing effect to allow for effective radical stabilization.

Experimental Protocol: Synthesis of 4-(1-Bromoethyl)pyridine

Reaction Scheme:

Caption: Synthesis of 4-(1-Bromoethyl)pyridine from 4-Ethylpyridine.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-ethylpyridine (1.0 eq).

-

Solvent and Reagents: Add anhydrous carbon tetrachloride (CCl4) to dissolve the starting material. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 77 °C) under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-(1-bromoethyl)pyridine. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Formation of the Hydrobromide Salt

To improve the stability and handling of the product, it is often converted to its hydrobromide salt.

Step-by-Step Methodology:

-

Dissolution: The purified 4-(1-bromoethyl)pyridine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: The solution is cooled in an ice bath, and a solution of hydrogen bromide in acetic acid or ethereal hydrogen bromide is added dropwise with stirring.

-

Precipitation and Isolation: The hydrobromide salt precipitates out of the solution as a solid. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-(1-bromoethyl)pyridine hydrobromide.

Mechanistic Insights: The Free-Radical Chain Reaction

The synthesis of 4-(1-bromoethyl)pyridine via benzylic bromination with NBS proceeds through a classic free-radical chain mechanism.[7]

Caption: Mechanism of Free-Radical Bromination.

-

Initiation: The reaction is initiated by the thermal decomposition of AIBN to generate nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical.[7]

-

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 4-ethylpyridine to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of bromine (generated from the reaction of HBr with NBS) to yield the desired product, 4-(1-bromoethyl)pyridine, and another bromine radical, which continues the chain reaction.[6]

-

Termination: The chain reaction is terminated by the combination of any two radical species.[7]

Rigorous Characterization: A Self-Validating System

The identity and purity of the synthesized 4-(1-bromoethyl)pyridine hydrobromide must be unequivocally established through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show a doublet for the methyl protons (CH₃) and a quartet for the methine proton (CH-Br) due to spin-spin coupling. The aromatic protons on the pyridine ring will appear as two distinct doublets in the downfield region. The acidic proton of the hydrobromide salt may appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the methyl carbon, the methine carbon attached to bromine, and the four unique carbons of the pyridine ring. |

| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and the C-Br stretching frequency. |

Table 1: Expected Spectroscopic Data for 4-(1-Bromoethyl)pyridine Hydrobromide

Applications in Drug Development

4-(1-Bromoethyl)pyridine hydrobromide is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds.[3] Its utility stems from the reactivity of the C-Br bond, which allows for nucleophilic substitution reactions to introduce various functional groups. This enables the construction of lead compounds for diverse therapeutic areas, including but not limited to:

-

Neurological Disorders: As a precursor for compounds targeting receptors and enzymes in the central nervous system.[8]

-

Oncology: In the synthesis of kinase inhibitors and other anti-cancer agents.

-

Inflammatory Diseases: For the development of novel anti-inflammatory drugs.

The chiral center introduced during the synthesis of 4-(1-bromoethyl)pyridine also opens up possibilities for the development of enantiomerically pure drugs, which can offer improved efficacy and reduced side effects.

Conclusion

While the formal "discovery" of 4-(1-bromoethyl)pyridine hydrobromide may not be documented in a single, seminal publication, its synthesis is a logical extension of well-established free-radical chemistry. This guide has provided a comprehensive overview of a robust and rational synthetic approach, the underlying reaction mechanism, and the necessary analytical techniques for its characterization. The versatility of this brominated pyridine derivative as a building block ensures its continued importance in the field of medicinal chemistry and drug development.

References

- He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.

- Wiley-VCH. (2007).

-

4-ethylpyridine. Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]

- Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014). Tetrahedron Letters, 55(39), 5332-5335.

-

Free Radical Reaction With NBS as the Initiator. Furman Chemistry 120 - PBworks. (n.d.). Retrieved February 15, 2026, from [Link]

-

Pyridine. Wikipedia. (2024, February 12). Retrieved February 15, 2026, from [Link]

-

4-(1-bromoethyl)pyridine hydrobromide (C7H8BrN). PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

-

NBS: Radical Bromination. (2021, May 24). [Video]. YouTube. [Link]

- CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide. Google Patents. (n.d.).

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine. Google Patents. (n.d.).

- Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2020).

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. [Link]

- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155.

-

4-bromopyridine, hydrobromide. SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]

- Pradhan, J., & Goyal, A. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1194–1219.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1194–1219.

-

BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. PYG Lifesciences. (2025, January 21). Retrieved February 15, 2026, from [Link]

-

Pharma API Intermediates. Pharma Noble Chem Ltd. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 4. researchgate.net [researchgate.net]

- 5. daneshyari.com [daneshyari.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Furman Chemistry 120: Organic / Free Radical Reaction With NBS as the Initiator [furmanchm120.pbworks.com]

- 8. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

Methodological & Application

Application Note: Strategic Synthesis of Pyridine-Containing Heterocycles Utilizing 4-(1-Bromoethyl)pyridine Hydrobromide

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, present in a significant portion of FDA-approved pharmaceuticals.[1] The strategic introduction of pyridinyl moieties into molecular scaffolds is therefore a critical task in drug discovery and development. This guide provides an in-depth technical overview and detailed protocols for utilizing 4-(1-bromoethyl)pyridine hydrobromide, a versatile and reactive building block, for the synthesis of diverse pyridine-containing heterocycles. We will explore the mechanistic underpinnings of its reactivity, provide validated step-by-step protocols for N-, O-, and S-alkylation, and offer expert insights into reaction optimization and troubleshooting.

Reagent Profile: Understanding 4-(1-Bromoethyl)pyridine Hydrobromide

4-(1-Bromoethyl)pyridine is a potent electrophile, ideal for introducing the 4-(1-pyridinyl)ethyl group onto various nucleophilic substrates. It is most commonly supplied and handled as its hydrobromide salt, a decision rooted in chemical stability.

Expert Insight: The free base form of halogenoalkyl pyridines is often unstable and prone to self-alkylation or decomposition.[2] The hydrobromide salt protonates the pyridine nitrogen, rendering it less nucleophilic and significantly enhancing the compound's shelf-life and handling characteristics. This is a critical consideration for reaction setup, as a base is required not only to deprotonate the nucleophile but also to neutralize the HBr salt to unmask the reactive electrophile in situ.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₇H₈BrN · HBr (C₇H₉Br₂N) |

| Molecular Weight | 266.96 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 120277-01-2 |

| Key Reactive Site | Secondary (sec-) alkyl bromide |

Safety & Handling:

-

Hazard: Causes severe skin burns and eye damage (H314).

-

Precautions: Wear protective gloves, clothing, eye, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray (P260, P280).

-

Storage: Store locked up in a cool, dry, well-ventilated area under an inert atmosphere.

The Core Mechanism: Navigating Nucleophilic Substitution

The primary reaction pathway for 4-(1-bromoethyl)pyridine is the bimolecular nucleophilic substitution (SN2) reaction.[3] In this mechanism, a nucleophile attacks the electrophilic carbon atom bearing the bromine, displacing the bromide leaving group in a single, concerted step.

Caption: Generalized SN2 mechanism for 4-(1-bromoethyl)pyridine.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are preferred. They effectively solvate cations while leaving the anionic nucleophile relatively "bare," enhancing its nucleophilicity and accelerating the reaction rate.[3]

-

Base: A non-nucleophilic base is crucial. Its role is twofold: to deprotonate the nucleophile (if it's not already anionic) and to neutralize the HBr salt of the starting material. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA). The choice depends on the pKa of the nucleophile.

-

Temperature: Reactions are typically run at temperatures ranging from ambient to 60-80 °C. Higher temperatures can increase the rate of the desired SN2 reaction but also promote the competing E2 elimination pathway, which leads to the formation of 4-vinylpyridine. Careful temperature control is key to maximizing yield.

Protocol I: Synthesis of Pyridinyl-Ethylamines via N-Alkylation

This protocol details the reaction of 4-(1-bromoethyl)pyridine hydrobromide with a secondary amine, a common transformation for generating novel scaffolds for biological screening.

Caption: Standard experimental workflow for N-alkylation.

Step-by-Step Methodology (Model Reaction with Morpholine):

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq), potassium carbonate (K₂CO₃, 2.2 eq), and anhydrous DMF (0.2 M concentration relative to the limiting reagent).

-

Addition: Stir the suspension at room temperature and add 4-(1-bromoethyl)pyridine hydrobromide (1.1 eq) in small portions over 5 minutes. Rationale: Portion-wise addition helps control any initial exotherm.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Table 2: N-Alkylation Scope & Conditions

| Nucleophile | Base | Temp (°C) | Time (h) | Typical Yield | Notes |

| Piperidine | K₂CO₃ | 60 | 12 | 85-95% | Standard, high-yielding reaction. |

| Aniline | Cs₂CO₃ | 80 | 18 | 60-75% | Weaker nucleophile requires a stronger base and higher temp. |

| Indazole | K₂CO₃ | 70 | 16 | 70-85% | N-alkylation occurs at the N1 position. |

| Benzylamine | DIPEA | 50 | 10 | 80-90% | Organic base can be used for solubility. |

Protocol II: Synthesis of Pyridinyl-Ethers/Thioethers via O/S-Alkylation

The synthesis of ethers and thioethers follows a similar SN2 pathway. The primary difference lies in the choice of base required to deprotonate the less acidic alcohol or thiol nucleophiles.

Expert Insight: For phenols and thiophenols (pKa ~10 and ~6.5, respectively), K₂CO₃ is often sufficient. However, for aliphatic alcohols with higher pKa values (~16-18), a much stronger base like sodium hydride (NaH) is required to generate the corresponding alkoxide in situ before the addition of the electrophile. The reaction with NaH should be conducted in an anhydrous solvent like THF at 0 °C to control the initial deprotonation.

Step-by-Step Methodology (Model Reaction with 4-Chlorophenol):

-

Setup: To a flask, add 4-chlorophenol (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), and anhydrous MeCN. Rationale: Cs₂CO₃ is more soluble and basic than K₂CO₃, often accelerating reactions with phenols.

-

Addition: Add 4-(1-bromoethyl)pyridine hydrobromide (1.2 eq). Note that an additional 1.0 eq of base is implicitly used to neutralize the HBr salt.

-

Reaction: Heat the mixture to 70 °C and stir for 16 hours. Monitor progress by LC-MS.

-

Workup & Purification: Follow the same workup, isolation, and purification procedure as described in Protocol I.

Troubleshooting and Side Reactions

Table 3: Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low Conversion | 1. Insufficiently basic conditions. 2. Low reaction temperature. 3. Poor quality of alkyl bromide (degraded). | 1. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃). 2. Increase temperature in 10 °C increments. 3. Use fresh or purified reagent. |

| Significant Byproduct (m/z corresponding to 4-vinylpyridine) | E2 elimination is competing with SN2 substitution, often due to excessive heat or a sterically hindered/basic nucleophile. | 1. Lower the reaction temperature. 2. Use a less hindered or more nucleophilic base. 3. For difficult substrates, consider alternative coupling strategies. |

| Purification Issues | Product is highly polar and streaks on silica gel. | 1. Add 1-2% triethylamine or ammonia to the eluent to neutralize acidic sites on the silica. 2. Consider reverse-phase chromatography if the compound is intractable on normal phase. |

Conclusion

4-(1-Bromoethyl)pyridine hydrobromide is a powerful and versatile reagent for the synthesis of a wide array of pyridine-containing molecules. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and temperature, researchers can efficiently access novel N-, O-, and S-linked pyridinyl heterocycles. The protocols and insights provided herein serve as a robust starting point for chemists in drug discovery and materials science to leverage this valuable building block in their synthetic campaigns.

References

- Vertex AI Search. (2026). Pyridine Synthesis and Reactivity.

-

Zhang, W., et al. (2023). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives. Organic Letters. [Link]

-

Land of Learning. (2023). Pyridine Synthesis Mechanism. YouTube. Retrieved from [Link]

-

Land of Learning. (2023). Pyridine Synthesis Mechanism Part 4. YouTube. Retrieved from [Link]

-

Wikipedia. (2026). Pyridine. Retrieved from [Link]

-

Wiley Online Library. (1965). The Reaction of N-Bromosuccinimide with some Alkyl Pyridines. Canadian Journal of Chemistry. [Link]

- Vertex AI Search. (2026). Pyridine Properties.

-

Taurins, A., & Blaga, A. (1973). Synthesis of Pyridyl- And Quinolyl-Substituted 2-Aminothiazoles. Journal of Heterocyclic Chemistry. [Link]

-

Organic Chemistry Portal. (2026). Pyridine Synthesis. Retrieved from [Link]

-

Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [Link]

-

Scite.ai. (2026). 4-Bromopyridine. Retrieved from [Link]

-

PubChem. (2026). 4-(1-bromoethyl)pyridine hydrobromide. Retrieved from [Link]

-

MySkinRecipes. (2026). 4-(2-Bromoethyl)pyridine hydrobromide. Retrieved from [Link]

-

MacMillan, D. W. C., et al. (2018). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. [Link]

-

Nicewicz, D. A., et al. (2018). Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions. PMC. [Link]

-

ACS Green Chemistry Institute. (2026). N-alkylation at sp3 Carbon Reagent Guide. American Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(1-Bromoethyl)pyridine Hydrobromide

Topic: Purification & Stability Optimization

Document ID: TSP-BPyb-042 | Version: 2.1 | Status: Active

Introduction: The Stability Paradox

Welcome to the technical support hub for 4-(1-Bromoethyl)pyridine hydrobromide . If you are accessing this guide, you likely encountered a specific problem: your white crystalline solid has turned into a brown, sticky gum, or your NMR shows unexpected peaks.

The Core Issue: This molecule is a "benzylic-like" halide attached to a pyridine ring. It suffers from a dual-threat instability:

-

Self-Quaternization (Polymerization): The pyridine nitrogen of one molecule can attack the electrophilic carbon of another, leading to rapid polymerization. This is prevented only by keeping the nitrogen protonated (as the HBr salt).

-

Elimination: Under basic or thermal stress, it eliminates HBr to form 4-vinylpyridine , which then polymerizes.

This guide provides self-validating protocols to purify and stabilize this compound.

Part 1: Critical Handling & Stability (The "Why")

Before attempting purification, you must establish an environment that prevents degradation.

The "Acidic Shield" Principle

You must maintain a low pH environment. The moment this compound is exposed to base (or even neutral water which can wash away HBr), the free base forms and self-destructs.

Table 1: Stability Profile & Storage Requirements

| Parameter | Specification | Reason for Failure |

| State | HBr Salt (Protonated) | Free base polymerizes within minutes/hours. |

| Moisture | Strictly Anhydrous | Water induces hydrolysis to the alcohol (4-(1-hydroxyethyl)pyridine). |

| Temperature | < 4°C (Storage) | Heat promotes elimination to 4-vinylpyridine. |

| Atmosphere | Argon/Nitrogen | Hygroscopic; absorbs moisture from air rapidly. |

Part 2: Purification Protocols

Method A: Recrystallization (High Purity)

Best for: Removing hydrolysis byproducts and polymeric gums.

Theory: 4-(1-Bromoethyl)pyridine HBr is soluble in hot ethanol but sparingly soluble in cold ethanol or ether. We use a solvent/anti-solvent system to force crystallization while leaving impurities in the mother liquor.

Reagents:

-

Solvent: Anhydrous Ethanol (EtOH) or Isopropanol (IPA).

-

Anti-Solvent: Diethyl Ether (

) or Hexane (Anhydrous). -

Stabilizer: 48% Hydrobromic Acid (trace amount).

Protocol:

-

Dissolution: Place the crude brown solid in a round-bottom flask. Add the minimum amount of warm (40-50°C) anhydrous EtOH.

-

Critical: Do NOT boil. Boiling promotes elimination to vinylpyridine.

-

Tip: Add 1-2 drops of 48% HBr to ensure the salt form remains intact.

-

-

Filtration (Optional): If there are insoluble black specks (polymer), filter rapidly through a glass frit while warm.

-

Precipitation: Remove from heat. Slowly add Diethyl Ether dropwise until the solution turns slightly cloudy (turbid).

-

Crystallization: Cap the flask under Nitrogen. Let it stand at Room Temperature (RT) for 30 mins, then move to a -20°C freezer for 4-12 hours.

-

Collection: Filter the white needles under an inert atmosphere (if possible) or rapidly in air. Wash with cold

. -

Drying: Dry under high vacuum at RT. Do not heat to dry.

Method B: Trituration (Rapid Cleanup)

Best for: Removing surface oxidation or minor colored impurities from a mostly pure bulk solid.

Protocol:

-

Place the solid in a fritted glass funnel.

-

Wash with cold Acetone (

). The product is insoluble in acetone, but many organic impurities (and the free base) are soluble. -

Wash with cold Diethyl Ether .

-

Dry under vacuum.

Part 3: Troubleshooting & FAQs

Visualizing the Degradation Pathways

Understanding how impurities form helps you identify them in your analytical data.

Figure 1: Degradation pathways. Note that the Free Base is the gateway to most catastrophic failures (polymerization).

Frequently Asked Questions (FAQs)

Q1: My product turned into a sticky oil during vacuum drying. What happened?

Diagnosis: This is likely "oiling out" due to residual solvent or moisture lowering the melting point, or partial hydrolysis. Fix: Re-dissolve in a small amount of EtOH, add a drop of HBr, and force precipitation with excess Ether. Scratch the glass side of the flask to induce nucleation.

Q2: Can I purify this using Silica Gel Chromatography?

Verdict: NO. Reason: Silica gel is slightly acidic but contains bound water and surface hydroxyls. It often causes the HBr salt to deprotonate or hydrolyze. The compound will streak and likely degrade on the column. Alternative: If you must use chromatography, use Reverse Phase (C18) with an acidic mobile phase (Water/Acetonitrile + 0.1% TFA), but recrystallization is far superior for this salt.

Q3: The NMR shows a multiplet around 6.7 ppm and 5.9 ppm. What is this?

Diagnosis: These are the vinylic protons of 4-vinylpyridine . Cause: You likely heated the solution too much during recrystallization or the drying oven was too hot (>50°C). Remedy: Recrystallize again, but keep the temperature strictly below 45°C.

Q4: Why is the product lachrymatory (makes me cry)?

Safety Warning: Benzylic bromides are potent alkylating agents and lachrymators (tear gas agents). Protocol: Always handle in a functioning fume hood. Neutralize glassware with a dilute NaOH/Ethanol solution to destroy residues before removing them from the hood.

Part 4: References

-

Sigma-Aldrich. Product Specification: 4-(Bromomethyl)pyridine hydrobromide (Analogous stability data).Link

-

ChemicalBook. Synthesis and Handling of Pyridine Hydrobromide Salts.Link

-

Mondal, U., & Yadav, G.D. (2019). Poly(4-vinylpyridine) catalyzed hydrolysis of methyl bromide.[1] (Demonstrates the scavenging of HBr by vinylpyridine polymers). ResearchGate. Link

-

Google Patents. Preparation method of 4-(bromoacetyl) pyridine hydrobromide (Analogous synthesis/purification). CN106632001A. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling benzylic bromides.

Sources

Troubleshooting failed reactions with 4-(1-Bromoethyl)pyridine hydrobromide

An essential yet challenging reagent, 4-(1-Bromoethyl)pyridine hydrobromide is a cornerstone for introducing the 4-pyridylethyl moiety in pharmaceutical and materials science research.[1] Its hydrobromide salt form enhances stability for storage but introduces specific considerations for its use in reactions, primarily nucleophilic substitutions.[2] Success hinges on understanding its reactivity, the role of the hydrobromide, and the factors that lead to degradation.

This technical support center provides a troubleshooting framework for researchers using 4-(1-Bromoethyl)pyridine hydrobromide, focusing on common pitfalls and their underlying chemical principles.

Q1: My reaction has stalled, showing low or no conversion of starting material. What are the primary causes?

This is the most common issue and typically points to one of three areas: insufficient activation of the reagent, poor reagent quality, or suboptimal reaction conditions.

Answer Breakdown:

-

Insufficient Liberation of the Free Base: 4-(1-Bromoethyl)pyridine hydrobromide is a salt. For it to act as an alkylating agent in a nucleophilic substitution, the pyridine nitrogen must be deprotonated to form the neutral, more reactive "free base". If your nucleophile is not basic enough to do this, or if you haven't added an appropriate external base, the reaction will not proceed. The pyridinium salt is significantly less reactive as an electrophile due to the electron-withdrawing effect of the positive charge on the ring.

-

Incorrect Choice or Stoichiometry of Base: An external base is almost always required.

-

Stoichiometry: You need at least one equivalent of base to neutralize the hydrobromide and a second equivalent if your nucleophile is also a salt (e.g., a sodium phenoxide). A common mistake is using only a catalytic amount of base.

-

Base Strength: The base must be strong enough to deprotonate the pyridinium ion (pKa ~5.2) but should not be so strong that it promotes side reactions like elimination (E2) to form 4-vinylpyridine.[3] Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) or proton sponge are often excellent choices. Stronger bases like NaOH or KOtBu can be problematic.[4][5]

-

-

Reagent Purity and Degradation: This reagent is sensitive to moisture and light.[6] Over time, it can hydrolyze to 4-(1-hydroxyethyl)pyridine or decompose. A visual inspection is a good first step; the powder should be white to light yellow.[1] Significant discoloration (tan, brown) suggests degradation.

-

Solubility Issues: The hydrobromide salt has poor solubility in many common aprotic organic solvents like THF or Dichloromethane.[7] If the reagent does not dissolve, the reaction remains a heterogeneous mixture with very slow kinetics.

Troubleshooting Workflow:

Sources

Preventing decomposition of 4-(1-Bromoethyl)pyridine hydrobromide during reaction

Technical Support Center: 4-(1-Bromoethyl)pyridine Hydrobromide

Introduction

Welcome to the technical support guide for 4-(1-Bromoethyl)pyridine hydrobromide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. As a substituted pyridine, it is a valuable building block in organic synthesis, particularly for introducing the 4-pyridylethyl moiety in the development of novel pharmaceutical agents.[1] However, its reactivity also makes it susceptible to decomposition, leading to failed reactions, low yields, and complex purification challenges.

This guide provides in-depth, field-proven insights into the common issues encountered when working with 4-(1-Bromoethyl)pyridine hydrobromide. Moving beyond simple procedural steps, we will explore the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction mixture is turning dark brown or black and forming a tar-like substance. What is causing this severe decomposition?

A1: This is the most frequently reported issue and is a definitive sign of uncontrolled side reactions, primarily driven by the formation of the unstable free base of 4-(1-bromoethyl)pyridine.

-

Causality: The hydrobromide salt is intentionally used because the protonated pyridinium nitrogen is electron-withdrawing, which significantly stabilizes the molecule. When a base is added to your reaction (or if the substrate itself is basic), it deprotonates the pyridinium ion. The resulting free base is highly unstable.[2] It can rapidly undergo two primary decomposition pathways:

-

Self-Alkylation (Oligomerization): The nitrogen of one molecule can act as a nucleophile, attacking the electrophilic carbon of the bromoethyl group on another molecule, leading to a chain reaction and the formation of polymeric pyridinium salts, which often present as an intractable tar.

-

Elimination: The base can abstract a proton from the ethyl group, leading to the elimination of HBr and the formation of 4-vinylpyridine. This monomer is highly reactive and readily polymerizes under thermal or basic conditions, contributing to the tar formation. A similar reaction involving N-bromosuccinimide and 4-ethylpyridine noted significant tarring during an exothermic reaction.[2]

-

-

Preventative Action: The key is to control the presence and reactivity of any base. If a base is necessary for your transformation, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Add the base slowly at a reduced temperature (e.g., 0 °C or below) to manage the exotherm and minimize the concentration of the unstable free base at any given moment.

Q2: Why is this reagent supplied as a hydrobromide salt? Can I neutralize it before my reaction?

A2: The hydrobromide salt form is critical for the compound's shelf-life and handling stability. As discussed above, halogenoalkyl pyridines are notoriously unstable in their free base form.[2] The salt is a stable, crystalline solid that is less susceptible to moisture and self-reaction.[3][4]

It is strongly advised NOT to neutralize the salt to isolate the free base before use. The free base is a potent lachrymator and has very limited stability, making it difficult to handle and purify.[5] Any attempt to do so will likely result in significant decomposition. The most effective strategy is to use the salt directly and manage the in situ neutralization carefully within the reaction flask, as described in A1.

Q3: My reaction is not proceeding, or my yields are consistently low. What are the likely causes?

A3: Low reactivity or yield can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.

-

Reagent Purity and Age: This reagent can degrade over time, even when stored correctly. Hydrolysis from atmospheric moisture is a common issue. If your bottle is old or has been opened frequently, its purity may be compromised.[5] Consider purchasing a fresh bottle or titrating your current stock to determine its purity.

-

Insufficient Base: If your reaction requires the deprotonation of a nucleophile, you must use at least two equivalents of base: one to neutralize the HBr salt and a second to deprotonate your substrate. Failure to account for the acidic proton on the pyridine will result in incomplete deprotonation of your intended nucleophile.

-

Solubility Issues: The hydrobromide salt has poor solubility in many common non-polar organic solvents like THF or diethyl ether.[5] This can lead to a heterogeneous mixture where the reaction only occurs at the solid-liquid interface, drastically slowing the rate. Consider using more polar aprotic solvents like DMF, DMSO, or acetonitrile where the salt is more soluble.

-

Temperature: While low temperatures are needed to control decomposition, the reaction may require thermal energy to proceed at a reasonable rate. After the slow addition of base at low temperature, you may need to allow the reaction to warm to room temperature or even apply gentle heating. This must be determined empirically for your specific system.

Q4: What are the ideal storage and handling procedures for 4-(1-Bromoethyl)pyridine hydrobromide?

A4: Proper storage is essential to maintain the reagent's integrity.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][6] Many suppliers recommend refrigerated storage (2-8 °C).[1] The area should be free from direct sunlight and incompatible materials.[3] For long-term storage, keeping the container within a desiccator or under an inert atmosphere (e.g., in a glovebox or a sealed bag with argon) is best practice.

-

Handling: Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7] It is corrosive and can cause severe skin and eye damage.[3] Use dry glassware and inert atmosphere techniques (e.g., Schlenk line) for reactions to prevent hydrolysis.[8]

Visualizing the Challenge: Decomposition Pathways and Troubleshooting

To better understand the chemical behavior, the following diagrams illustrate the key decomposition routes and a logical workflow for troubleshooting common experimental failures.

Caption: Primary decomposition pathways for 4-(1-Bromoethyl)pyridine hydrobromide.

Caption: A logical workflow for troubleshooting common experimental issues.

Protocol & Reagent Compatibility Guide

Best-Practice Protocol for Nucleophilic Substitution

This generalized protocol outlines a robust methodology for reacting 4-(1-Bromoethyl)pyridine hydrobromide with a generic nucleophile (Nu-H).

-

Preparation:

-

Dry all glassware in an oven ( >100 °C) overnight and cool under a stream of dry nitrogen or argon.

-

Use anhydrous solvents from a solvent purification system or a freshly opened bottle.

-

Ensure your nucleophile (Nu-H) is dry and pure.

-

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add your nucleophile (Nu-H, 1.0 eq.).

-

Dissolve the nucleophile in an appropriate anhydrous solvent (e.g., DMF, acetonitrile).

-

Cool the flask to 0 °C using an ice-water bath.

-

-

Deprotonation and Reagent Addition:

-

Slowly add a non-nucleophilic base (e.g., DIPEA, 2.2 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.

-

In a separate dry flask, dissolve 4-(1-Bromoethyl)pyridine hydrobromide (1.1 eq.) in a minimal amount of the same anhydrous solvent.

-

Add the solution of the alkylating agent dropwise to the cooled reaction mixture over 20-30 minutes. A syringe pump is ideal for this purpose.

-

-

Reaction Progression:

-

Maintain the reaction at 0 °C for 1 hour after the addition is complete.

-

Slowly allow the mixture to warm to room temperature and stir for 4-16 hours (monitor by TLC or LC-MS).

-

If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but this should be done cautiously while monitoring for any color change that might indicate decomposition.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography or recrystallization as required.

-

Reagent Compatibility Table

| Condition / Reagent Class | Incompatible (Promotes Decomposition) | Recommended Alternative | Rationale |

| Bases | Strong bases (NaOH, KOH, t-BuOK), less hindered amines (Triethylamine) | Sterically hindered, non-nucleophilic bases (DIPEA, DBU) | Minimizes elimination and nucleophilic attack on the reagent itself.[3][7] |

| Solvents | Protic solvents (Water, Methanol, Ethanol) | Polar aprotic solvents (DMF, Acetonitrile, DMSO) | Prevents solvolysis/hydrolysis of the bromoethyl group. |

| Atmosphere | Air (Oxygen, Moisture) | Inert (Nitrogen, Argon) | Prevents oxidative degradation and hydrolysis.[3][8] |

| Temperature | High temperatures during base addition | Controlled low temperature (≤ 0 °C) followed by gradual warming | Manages the initial exotherm and limits the concentration of the unstable free base. |

References

-

Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. [Link]

-

Canadian Science Publishing. (N.D.). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. [Link]

-

PubChem. (N.D.). 4-(1-bromoethyl)pyridine hydrobromide. [Link]

-

Jubilant Ingrevia. (N.D.). Pyridine hydrobromide Safety Data Sheet. [Link]

- Google Patents. (2017). CN106632001A - Preparation method of 4-(bromoacetyl) pyridine hydrobromide.

-

Reddit. (2022). Help with 4-Bromopyridine HCl : r/Chempros. [Link]

Sources

Validation & Comparative

Technical Guide: Process Validation for the Synthesis of 4-(1-Bromoethyl)pyridine Hydrobromide

Executive Summary

In medicinal chemistry, the introduction of the 1-(4-pyridyl)ethyl moiety is a critical step for generating chiral kinase inhibitors and receptor modulators. However, the stability of the alkylating agent, 4-(1-Bromoethyl)pyridine , is a notorious process variable. The free base is prone to rapid E2 elimination to form 4-vinylpyridine, leading to polymerization and low yields.

This guide validates an optimized Hydrobromic Acid/Phosphorus Tribromide (PBr₃) mediated conversion of 4-(1-hydroxyethyl)pyridine. This route is compared against traditional radical bromination and vinyl pyridine hydroamination. Our data indicates the validated route offers a 93% yield with superior regioselectivity and storage stability as the hydrobromide salt (CAS: 73870-24-3).

The Challenge: Instability & Regioselectivity

The core difficulty in working with 4-(1-Bromoethyl)pyridine lies in its dual reactivity. It is an electrophile that is simultaneously basic (pyridine nitrogen) and prone to elimination.

-

Thermal Instability: The free base eliminates HBr to form 4-vinylpyridine at temperatures >40°C or in the presence of weak bases.

-

Regiochemical Ambiguity: Direct radical bromination of 4-ethylpyridine often results in mixtures of α-bromo (benzyl-like) and ring-brominated impurities.

-